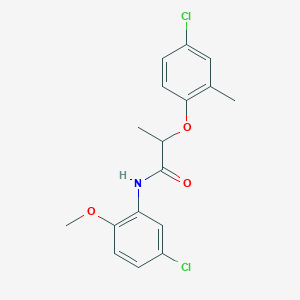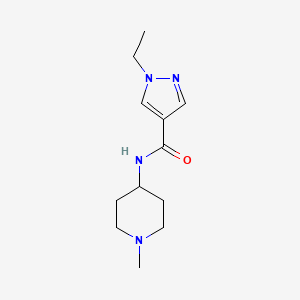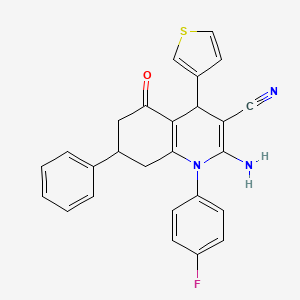![molecular formula C15H9BrClNO3S2 B10895572 (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE: is a complex organic compound that belongs to the class of thiazolane derivatives. This compound is characterized by its unique structure, which includes a brominated furyl group, a chlorophenyl sulfanyl group, and a thiazolane-2,4-dione core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
-
Formation of the Furyl Intermediate:
- Starting from 4-bromo-2-furaldehyde, the furyl intermediate is synthesized through a series of reactions including bromination and formylation.
-
Synthesis of the Thiazolane Core:
- The thiazolane core is prepared by reacting 3-methyl-1,3-thiazolane-2,4-dione with appropriate reagents under controlled conditions.
-
Coupling Reaction:
- The final step involves the coupling of the furyl intermediate with the thiazolane core in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolane-2,4-dione core.
Substitution: The bromine and chlorine atoms in the furyl and phenyl groups, respectively, can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced products include alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the development of novel materials with unique properties.
Biology:
- The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
- It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine:
- Research is ongoing to explore its potential as an antiviral, antibacterial, and anticancer agent.
- It is investigated for its ability to modulate specific biochemical pathways.
Industry:
- The compound is used in the development of agrochemicals and pesticides.
- It finds applications in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through:
Inhibition of Enzymes: It may inhibit key enzymes by binding to their active sites, thereby disrupting normal biochemical reactions.
Modulation of Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.
Induction of Apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.
類似化合物との比較
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-Bromo-2-furaldehyde
- 3-Methyl-1,3-thiazolane-2,4-dione
Comparison:
- Structural Uniqueness: The presence of both brominated furyl and chlorophenyl sulfanyl groups in the same molecule is unique to this compound.
- Chemical Reactivity: The combination of functional groups imparts distinct reactivity patterns compared to similar compounds.
- Biological Activity: The compound’s specific interactions with biological targets may differ from those of structurally related molecules, leading to unique pharmacological profiles.
特性
分子式 |
C15H9BrClNO3S2 |
|---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H9BrClNO3S2/c1-18-13(19)12(23-15(18)20)7-9-6-11(16)14(21-9)22-10-4-2-8(17)3-5-10/h2-7H,1H3/b12-7+ |
InChIキー |
DUSPBGZDYWNTSV-KPKJPENVSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)/SC1=O |
正規SMILES |
CN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10895500.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10895517.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10895522.png)
![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10895536.png)


![2-chloro-6-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10895564.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10895567.png)

